4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
Description
Properties
IUPAC Name |
9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBABUJEVKYWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=CC3=C2C1=NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358633 | |
| Record name | AC1LIL7N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172982-72-8 | |
| Record name | AC1LIL7N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Core Scaffold Assembly
The tricyclic framework of 4-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one likely originates from cyclocondensation reactions between nitrogen-containing precursors. A representative approach involves the annulation of aminopyrrole intermediates with carbonyl-containing partners. For instance, in related pyrrolo[2,3-d]pyrimidines, cyclization between 4-amino-pyrrole-3-carbonitrile and formamide derivatives under acidic conditions yields the bicyclic core . Adapting this method, the tetrazatricyclic system could be constructed via a two-step process:
-
Formation of the dihydro-pyrrole subunit : Reacting 3-methylpyrrolidine with a nitrile oxide or isocyanate introduces the ketone moiety required for subsequent cyclization.
-
Intramolecular cyclization : Heating the intermediate in the presence of a dehydrating agent (e.g., POCl₃ or PCl₅) facilitates ring closure, forming the pteridinone ring .
Key variables include temperature (typically 100–150°C), solvent (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., Lewis acids). Yields for analogous reactions range from 40% to 65%, depending on substituent steric effects .
Palladium-Catalyzed Cross-Coupling for Functionalization
Palladium-mediated reactions are pivotal for introducing substituents into heterocyclic systems. The Suzuki-Miyaura coupling, exemplified in the synthesis of 6-aryl-pyrrolo[2,3-d]pyrimidines, could be adapted to install the methyl group at position 4 of the target compound . A proposed route involves:
-
Bromination at C4 : Treating the unprotected tricyclic core with bromine in acetic acid introduces a bromine atom (yield: ~29% for similar substrates) .
-
Methylation via cross-coupling : Reacting the brominated intermediate with methylboronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate in isopropanol/water (2:1) at 100°C .
Optimizing ligand choice (e.g., XPhos vs. SPhos) and solvent polarity is critical for enhancing regioselectivity. For example, microwave-assisted coupling reduces reaction times from 24 hours to 1–2 hours while improving yields by 15–20% .
Alkylation and Amidation Techniques
Introducing the methyl group at the N9 position may require nucleophilic substitution or reductive amination. In pyrrolo[2,3-d]pyrimidines, alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) proceeds efficiently in DMF at 60°C . For the target compound, a two-step protocol is plausible:
-
Deprotonation of N9 : Using a strong base (e.g., NaH or LDA) in THF at −78°C.
-
Methyl group transfer : Adding methyl triflate or iodomethane to the reaction mixture.
Yields for analogous N-alkylations range from 50% to 75%, though steric hindrance in tricyclic systems may necessitate higher temperatures (80–100°C) .
Bromination and Subsequent Functionalization
Halogenation is a key step for diversifying substitution patterns. In the ACS study, bromination of pyrrolo[2,3-d]pyrimidine-5-carbonitrile with Br₂ in glacial acetic acid achieved 29% yield . For the target molecule, bromination at C7 or C8 could enable further functionalization via:
-
Buchwald-Hartwig amination to introduce amine groups.
-
Negishi coupling for alkyl or aryl substituents.
Reaction conditions must be carefully controlled to avoid over-bromination. For instance, using 1.5 equivalents of Br₂ at 0°C minimizes di-substitution byproducts .
Microwave-Assisted Synthesis for Efficiency
Microwave irradiation significantly accelerates heterocyclic ring formation. In the synthesis of 4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, microwave heating at 200°C for 1 hour achieved 66% yield, compared to 48 hours under conventional heating . Applying this to the target compound, a one-pot microwave protocol could merge cyclization and methylation steps, reducing purification bottlenecks.
Challenges and Optimization Considerations
-
Regioselectivity : Competing reaction pathways may lead to isomers. Employing directing groups (e.g., nitro or cyano) at strategic positions can enhance selectivity .
-
Solvent Effects : Polar aprotic solvents (DMF, NMP) improve solubility of intermediates but may complicate purification. Switching to ethanol/water mixtures mitigates this issue.
-
Catalyst Loading : Reducing Pd catalyst loadings from 5 mol% to 1–2 mol% maintains efficiency while lowering costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Structure and Characteristics
The compound belongs to the class of pyrrolopyridines, characterized by a pteridine-like core structure. Its molecular formula is , with significant implications for its biological activity due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.
Cancer Therapy
Recent studies highlight the potential of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one as an inhibitor of specific protein kinases involved in tumorigenesis. For instance, a study demonstrated that derivatives of pyrrolopyridines exhibit potent inhibitory activity against MPS1 (Monopolar Spindle 1), a kinase overexpressed in various cancers. The compound showed an IC50 value of against MPS1, indicating its efficacy in inhibiting cell proliferation in cancer models .
Neurodegenerative Diseases
The compound's ability to modulate pathways involved in neurodegeneration makes it a candidate for treating conditions such as Alzheimer's disease. Research indicates that similar compounds can inhibit necroptosis—a form of programmed cell death implicated in neurodegenerative processes—by targeting receptor-interacting protein kinase 1 (RIPK1). The development of structure-activity relationships (SAR) for pyrrolopyridine derivatives has led to compounds with improved potency and selectivity for RIPK1 inhibition .
Structure-Based Drug Design
The design and synthesis of analogs of this compound have been guided by structure-based approaches. By analyzing binding affinities and molecular interactions through docking studies, researchers have identified modifications that enhance bioavailability and metabolic stability while retaining pharmacological activity .
Case Study 1: MPS1 Inhibition
In a recent study focused on MPS1 inhibition, researchers synthesized various analogs of pyrrolopyridines and evaluated their pharmacological profiles. The most promising analog demonstrated significant antitumor activity in HCT116 human colon cancer xenograft models, showcasing the therapeutic potential of this compound class in oncology .
Case Study 2: Necroptosis Inhibition
Another study investigated the efficacy of pyrrolopyridine derivatives as necroptosis inhibitors. The lead compound exhibited strong anti-necroptotic activity in both human and mouse cellular assays. Molecular docking revealed effective binding to the allosteric site of RIPK1, suggesting a novel mechanism for neuroprotection .
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrrolo-Fused Heterocycles
The compound shares structural similarities with other pyrrolo-fused systems, such as:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (): This derivative replaces the pteridinone ring with a quinolinone system. The quinolinone’s planar aromatic structure enhances π-π stacking interactions in enzyme binding, whereas the target compound’s partially saturated pteridinone may offer conformational flexibility .
- 1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one (): Synthesized via nitrosation and condensation, this analog demonstrates lower synthetic yields (35% over two steps) compared to the hydrogenation step (89% yield) used for dihydro derivatives.
Physicochemical Properties
- Electronic Effects: The pteridinone core in the target compound may exhibit stronger electron-withdrawing character compared to quinolinone or pyrimidinone analogs, influencing redox properties or binding to enzymatic active sites.
Biological Activity
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a pyrrole and pteridine moiety. Its molecular formula is , with a molecular weight of approximately 163.17 g/mol. The presence of nitrogen atoms in the ring structure contributes to its biological activity by allowing for various interactions with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. For instance, studies have shown that it can inhibit MPS1 kinase activity, which plays a crucial role in the spindle assembly checkpoint during cell division. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo models .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Inhibition of MPS1 Kinase : A study demonstrated that this compound displayed potent inhibition of MPS1 with an IC50 value of 0.025 μM. This inhibition was associated with significant antiproliferative effects on HCT116 human colon cancer cells (GI50 = 0.55 μM) and was shown to be dose-dependent in xenograft models .
- Antioxidant Activity : The compound was evaluated for its ability to scavenge free radicals using various assays (DPPH and ABTS). Results indicated that it possesses notable antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related diseases .
- Enzyme Inhibition Studies : Further investigations revealed that this compound inhibits dihydrofolate reductase (DHFR) in Trypanosomatids, suggesting its potential application in treating parasitic infections such as Leishmaniasis and Chagas disease. The IC50 values for inhibition were reported between 6.4–13.5 µM for different strains .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable oral bioavailability and metabolic stability compared to other compounds within the same class .
Future Directions
The promising biological activities of this compound warrant further investigation into its therapeutic applications. Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways affected by this compound.
- Clinical trials to assess its efficacy and safety in humans.
- Structural modifications to enhance selectivity and potency against specific targets.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one?
The compound is typically synthesized via multi-step heterocyclic annulation. Key methods include:
- Hydrogenation with Pd/C : Reduction of nitro intermediates using 10% Pd/C under hydrogen atmosphere, adjusted to pH 8 with KOH for optimal yield .
- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) are preferred for cyclization steps to enhance reaction rates and purity .
- Post-synthesis purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound (>95% purity) .
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition points (>280°C observed in diaminopyrimidinone intermediates) .
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- NMR : ¹H NMR (DMSO-d₆) should show pyrrolidine protons at δ 2.5–3.5 ppm and methyl groups at δ 1.2–1.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What strategies mitigate impurities during synthesis?
- Intermediate monitoring : Use TLC (silica gel, Rf ~0.3–0.5) to track reaction progress and isolate intermediates .
- Acid-base workup : Adjust pH to 6–7 with acetic acid post-hydrogenation to precipitate impurities .
- Recrystallization : Ethanol or methanol washes effectively remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydropteridine reductase). Focus on substituents at the 4-methyl and pyrrolidine positions to improve binding affinity .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- QSAR models : Correlate substituent electronegativity (e.g., nitro, methoxy groups) with IC₅₀ values in enzymatic assays .
Q. What experimental approaches resolve contradictions in pharmacological data?
- Dose-response profiling : Test compound concentrations from 1 nM–100 µM in CRF-1 receptor assays to validate antagonist activity .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-ethoxy instead of 4-methyl) to isolate structure-activity relationships .
Q. How can researchers optimize regioselectivity in multi-step syntheses?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization to prevent side reactions .
- Catalytic control : Pd(PPh₃)₄ in Suzuki-Miyaura couplings ensures selective cross-coupling at the 5-position of pyrrolo-pyridines .
- Temperature gradients : Perform nitration at 0°C to minimize over-nitration of the pyrrolidine ring .
Q. What techniques validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24 hours, followed by LC-MS to detect degradation products .
- Light exposure tests : Monitor UV-vis spectra before/after 48-hour UV irradiation to assess photodegradation .
- Thermogravimetric analysis (TGA) : Determine mass loss <2% at 150°C to confirm thermal stability for storage .
Data Analysis & Reporting
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s test : Compare means across ≥3 experimental groups (e.g., derivative potencies) .
- Principal component analysis (PCA) : Reduce dimensionality in datasets linking structural features to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
